molecular formula C11H13BrO4 B2990586 2-Bromo-4,5-diethoxybenzoic acid CAS No. 708285-67-0

2-Bromo-4,5-diethoxybenzoic acid

Cat. No.: B2990586
CAS No.: 708285-67-0
M. Wt: 289.125
InChI Key: MJDBQVDFASCBOD-UHFFFAOYSA-N
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Description

Overview of Benzoic Acid Derivatives in Advanced Chemical Synthesis.

Benzoic acid and its derivatives are a class of aromatic carboxylic acids that serve as fundamental building blocks in a vast array of chemical syntheses. wikipedia.orgijcrt.org Their utility stems from the versatile reactivity of the carboxylic acid group and the potential for functionalization of the benzene (B151609) ring. ontosight.ai In industrial applications, benzoic acid is a precursor for a multitude of organic substances. ijcrt.org Benzoic acid derivatives are integral to the production of pharmaceuticals, dyes, and polymers. ontosight.aipreprints.org The ability to introduce various substituents onto the benzene ring allows for the fine-tuning of the molecule's physical, chemical, and biological properties, making them indispensable in medicinal chemistry and materials science. researchgate.net For instance, the presence of certain functional groups can enhance a compound's therapeutic efficacy or alter its material properties. researchgate.net

Structural Features and Unique Reactivity Profile of 2-Bromo-4,5-diethoxybenzoic Acid.

This compound is a benzoic acid derivative characterized by a bromine atom at the ortho position to the carboxylic acid group, and two ethoxy groups at the 4th and 5th positions of the benzene ring. This specific arrangement of substituents imparts a unique reactivity profile to the molecule. The electron-donating ethoxy groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution reactions. Conversely, the bromine atom is a good leaving group in nucleophilic aromatic substitution and a handle for various cross-coupling reactions. The carboxylic acid group itself can undergo a range of transformations, including esterification, amidation, and reduction. wikipedia.org

Historical Context and Evolution of Research on Halogenated and Alkoxylated Benzoic Acids.

The study of halogenated and alkoxylated benzoic acids has a long history, driven by their utility as synthetic intermediates. google.com Early research focused on the fundamental reactions and properties of these compounds. Over time, with the advent of modern synthetic methodologies, the focus has shifted towards their application in the construction of complex molecular architectures. The development of transition metal-catalyzed cross-coupling reactions, for example, has revolutionized the use of halogenated benzoic acids, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. mdpi.com Similarly, research into alkoxylated benzoic acids has been propelled by the discovery of their presence in various natural products and their potential as pharmacophores in drug discovery.

Significance of this compound as a Versatile Chemical Building Block.

This compound has emerged as a particularly valuable building block in organic synthesis due to its trifunctional nature. The interplay between the carboxylic acid, the bromine atom, and the ethoxy groups allows for a stepwise and selective modification of the molecule. This versatility enables the synthesis of a diverse range of complex target molecules, including pharmaceuticals and functional materials. For instance, the bromine atom can be utilized in a Suzuki or Sonogashira coupling reaction to introduce a new carbon-based substituent, while the carboxylic acid can be converted into an ester or an amide to further elaborate the molecular structure. The diethoxy substitution pattern is also found in a number of biologically active compounds, making this building block particularly attractive for medicinal chemistry applications. A method for producing this compound with a purity of 99.9% and a yield of 91.5% has been developed. google.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueReference
CAS Number708285-67-0 chemicalbook.combldpharm.com
Molecular FormulaC11H13BrO4 bldpharm.com
Molecular Weight289.12 g/mol bldpharm.com
Melting Point160-162 °C chemicalbook.com
Boiling Point363.2±42.0 °C (Predicted) chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,5-diethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-3-15-9-5-7(11(13)14)8(12)6-10(9)16-4-2/h5-6H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDBQVDFASCBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)O)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Synthetic Methodologies for 2 Bromo 4,5 Diethoxybenzoic Acid

Traditional Bromination Strategies and Optimization for the Compound

Traditional approaches to the synthesis of 2-bromo-4,5-diethoxybenzoic acid primarily rely on the direct bromination of a substituted benzene (B151609) ring through electrophilic aromatic substitution. The success of this strategy is highly dependent on the careful control of reactants, catalysts, and solvents to achieve the desired regioselectivity.

Electrophilic Aromatic Substitution: Reactant, Catalyst, and Solvent Effects

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry and a direct route to halogenated benzoic acids. In the case of a precursor like 3,4-diethoxybenzoic acid, the benzene ring is activated by two electron-donating ethoxy groups and deactivated by the electron-withdrawing carboxylic acid group.

The reaction typically involves treating the substrate with elemental bromine (Br₂). The choice of solvent and catalyst is critical. For instance, a method for producing 2-bromo-4,5-dialkoxybenzoic acids involves the reaction of a 3,4-dialkoxybenzoic acid with bromine in concentrated hydrochloric acid. google.com This acidic medium can facilitate the reaction, leading to highly selective bromination at the 6-position (which is equivalent to the 2-position relative to the carboxyl group in this specific compound), resulting in high yields of the desired product. google.com

For analogous compounds like 3,4-dimethoxybenzaldehyde (B141060), bromination has been successfully carried out using bromine in solvents like acetic acid or methanol (B129727). mdma.ch Using methanol as a solvent can lead to yields as high as 90-92% for the corresponding bromo-dimethoxybenzaldehyde. mdma.ch Alternative brominating agents, such as N-bromosuccinimide (NBS), can also be employed, often in polar aprotic solvents like dimethylformamide (DMF). scielo.br Another approach avoids the direct use of toxic molecular bromine by generating it in situ. This can be achieved using an oxidizing agent like potassium bromate (B103136) (KBrO₃) in the presence of hydrobromic acid (HBr) under acidic conditions. sunankalijaga.orgsunankalijaga.org

The table below summarizes the common reactants, catalysts, and solvents used in these reactions.

Reactant/PrecursorBrominating AgentCatalyst/MediumSolventReported Yield (Analogous Compounds)
3,4-Dialkoxybenzoic acidBromine (Br₂)Concentrated HClWater/HClHigh
3,4-DimethoxybenzaldehydeBromine (Br₂)NoneMethanol90-92%
2,3-DimethoxybenzaldehydeN-Bromosuccinimide (NBS)NoneDMF60% scielo.br
VeratraldehydeKBrO₃ / HBr (in situ Br₂)Glacial Acetic AcidAcetic Acid82.03% sunankalijaga.org

Directed Bromination Approaches to Achieve Regioselectivity

Achieving high regioselectivity is paramount in the synthesis of this compound. The substitution pattern on the starting material, 3,4-diethoxybenzoic acid, inherently directs the incoming electrophile. The two ethoxy groups at positions 4 and 5 are activating, ortho-para directing groups. The carboxylic acid at position 1 is a deactivating, meta-directing group. askfilo.comyoutube.com The cumulative effect of these groups strongly favors electrophilic attack at the 2-position (ortho to the C-1 carboxyl group and ortho to the C-5 ethoxy group) and the 6-position (ortho to the C-1 carboxyl group and ortho to the C-4 ethoxy group). Due to the similar directing influence towards these positions, a specific strategy is often employed.

A common strategy involves starting with a precursor where the directing groups ensure bromination occurs at the desired position before a final chemical transformation. For example, starting with 3,4-diethoxytoluene (B1607246) allows for the bromination to be directed to the 2-position, followed by oxidation of the methyl group. google.com

More advanced, modern techniques utilize directing groups in conjunction with transition-metal catalysts to achieve C-H activation and subsequent halogenation at a specific site. nih.govrsc.org For instance, palladium-catalyzed C-H bromination can overcome the natural electronic preferences of the substrate. nih.govrsc.org By temporarily installing a directing group, such as an oxime, the catalyst is guided to a specific C-H bond (typically ortho), allowing for precise bromination. acs.org While complex, these methods offer exceptional control over regioselectivity for challenging substrates. nih.govrsc.org

Modern Synthetic Pathways to this compound and Its Analogues

Modern synthetic strategies often involve multi-step sequences that build the target molecule from simpler, more readily available precursors. These pathways can offer advantages in terms of cost, scalability, and final product purity.

Multi-step Syntheses from Readily Available Precursors (e.g., 3,4-diethoxybenzoic acid, 3,4-dimethoxytoluene)

A highly effective and industrially relevant route starts from 3,4-diethoxybenzoic acid. As described in patent literature for the general synthesis of 2-bromo-4,5-dialkoxybenzoic acids, this precursor can be directly brominated with high selectivity and yield using bromine in concentrated hydrochloric acid. google.com This one-step transformation is efficient and utilizes an inexpensive starting material. google.com

An alternative multi-step pathway begins with 3,4-diethoxytoluene (an analogue of 3,4-dimethoxytoluene). This approach involves two main stages:

Directed Bromination : The first step is the regioselective bromination of the aromatic ring. For the analogous 3,4-dimethoxytoluene, this is achieved by reacting it with a combination of sulfuric acid, hydrogen peroxide, and a metal bromide (such as sodium bromide or potassium bromide). google.com This reaction yields 2-bromo-4,5-diethoxytoluene.

Oxidation : The methyl group of the brominated intermediate is then oxidized to a carboxylic acid in the final step to yield the target molecule. google.com

Another precursor that can be utilized is veratraldehyde (3,4-dimethoxybenzaldehyde), which can be sourced from vanillin. mdma.ch The synthesis involves the bromination of the aldehyde, followed by oxidation to the carboxylic acid. The bromination of 3,4-dimethoxybenzaldehyde can be performed with high yield (90-92%) using bromine in methanol. mdma.ch

Oxidation Reactions in the Final Stage of Synthesis

When the synthetic route starts from a toluene (B28343) derivative like 3,4-diethoxytoluene, the final step is the oxidation of the benzylic methyl group to a carboxylic acid. This is a common and reliable transformation in organic synthesis. A powerful oxidizing agent such as potassium permanganate (B83412) (KMnO₄) is typically used for this purpose. google.com The reaction is often conducted in an aqueous solution, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide may be added to improve the reaction rate and yield. google.com The process effectively converts 2-bromo-4,5-diethoxytoluene into the final product, this compound.

Comparative Analysis of Synthetic Route Efficiency and Yields

Synthetic RouteStarting MaterialKey ReagentsNumber of StepsReported YieldAdvantages
Direct Bromination3,4-Diethoxybenzoic AcidBr₂, conc. HCl1High google.comDirect, efficient, high selectivity google.com
Toluene Oxidation3,4-Diethoxytoluene1. H₂SO₄, H₂O₂, NaBr2. KMnO₄ google.com2High google.comUtilizes inexpensive raw materials, suitable for industrial scale google.com
Aldehyde Oxidation3,4-Diethoxybenzaldehyde1. Br₂, MeOH2. Oxidizing Agent2High (up to 92% for bromination step) mdma.chHigh yield in bromination step, accessible precursor mdma.ch

The direct bromination of 3,4-diethoxybenzoic acid appears to be the most straightforward approach, offering a high yield in a single step. google.com The route starting from 3,4-diethoxytoluene is also highly efficient and has been described as suitable for industrial production due to the use of inexpensive raw materials and high product yields. google.com The pathway from the corresponding aldehyde is also viable, with reports of very high yields for the initial bromination step. mdma.ch

Process Intensification and Reaction Parameter Optimization

The synthesis of this compound, primarily through the electrophilic bromination of 3,4-diethoxybenzoic acid, is highly dependent on the careful optimization of reaction parameters. Process intensification aims to maximize yield and purity while minimizing reaction time and resource consumption. Key parameters that are manipulated include temperature, solvent system, reactant concentration, and reaction time.

One highly efficient method involves conducting the bromination in an aqueous solution. In a specific example, 3,4-diethoxybenzoic acid is dispersed in water, and an aqueous solution of sodium hydroxide (B78521) is added. The reaction temperature is then lowered to between 0 and 5 °C before bromine is added dropwise over a period of time. The mixture is stirred for approximately one hour at this low temperature to complete the reaction. This tightly controlled, low-temperature process results in a high yield of 91.5% with a purity of 99.9%.

Another approach for the general synthesis of 2-bromo-4,5-dialkoxybenzoic acids utilizes concentrated hydrochloric acid as the reaction medium. This method has been shown to achieve highly selective bromination at the desired position. The optimal temperature range for this process is between 10 to 45°C. google.com Maintaining the temperature within this window is crucial for achieving high selectivity and yield. google.com

Interactive Table: Comparison of Optimized Reaction Parameters
ParameterMethod 1: Aqueous NaOHMethod 2: Concentrated HCl google.com
Starting Material 3,4-diethoxybenzoic acid3,4-dialkoxybenzoic acid
Solvent WaterConcentrated Hydrochloric Acid
Reagent BromineBromine
Temperature 0 to 5 °C10 to 45 °C
Reaction Time ~1 hour1 to 8 hours
Reported Yield 91.5%High

Cost-Benefit Analysis of Different Synthetic Routes

Route 1: Traditional Organic Solvent-Based Synthesis Traditional methods for bromination often employ organic solvents such as acetic acid. While effective, these routes present several economic and environmental disadvantages.

Costs : Organic solvents add to the raw material cost and require investment in specialized handling and storage equipment due to their flammability and volatility. Post-reaction, the separation of the product from the solvent and the disposal or recycling of the solvent add further operational costs.

Benefits : These methods are well-established and may not require significant process development.

Route 2: Aqueous-Phase Synthesis Modern approaches favor the use of aqueous systems, such as water with a base or concentrated hydrochloric acid. google.com

Costs : The primary raw materials, 3,4-diethoxybenzoic acid and bromine, remain the same, but the replacement of organic solvents with water or hydrochloric acid significantly reduces costs. Water is inexpensive and readily available, while the costs associated with safety and disposal are much lower than for organic solvents.

The selection of an inexpensive and readily available starting material like 3,4-diethoxybenzoic acid is a foundational element of an economically favorable process. google.com The move away from intricate, multi-step syntheses toward more direct routes significantly lowers production costs, making the final product more competitive for its use as an intermediate in pharmaceuticals and other fine chemicals. google.com

Interactive Table: Cost-Benefit Comparison
FeatureTraditional Route (Organic Solvent)Modern Route (Aqueous Phase)
Solvent Cost Moderate to HighLow
Safety/Handling Cost High (Flammable, Volatile)Low (Non-flammable)
Waste Disposal Cost HighLow
Yield VariableHigh (e.g., 91.5%)
Overall Profitability LowerHigher

Emerging Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound is increasingly being viewed through the lens of green chemistry. This approach focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. dergipark.org.tr The twelve principles of green chemistry, including waste prevention, atom economy, and the use of safer solvents, provide a framework for developing more sustainable synthetic methods. dergipark.org.tr

Development of Environmentally Benign Catalytic Systems

A key goal in green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. While the direct bromination of 3,4-diethoxybenzoic acid does not always require a catalyst, related processes are moving towards more environmentally friendly systems. For instance, some modern bromination techniques utilize an in-situ generation of bromine from a mixture of a bromate (like KBrO₃) and a bromide in an acidic medium. sunankalijaga.orggoogle.com This method avoids the handling and transport of highly corrosive and hazardous molecular bromine. sunankalijaga.org

Exploration of Aqueous-Phase and Solvent-Free Reaction Conditions

One of the most impactful green chemistry principles is the reduction or elimination of volatile organic compounds (VOCs) as solvents. The synthesis of this compound in an aqueous medium is a prime example of this principle in action. Using water as the solvent is highly advantageous as it is non-toxic, non-flammable, inexpensive, and environmentally benign. dergipark.org.tr The successful high-yield synthesis in water demonstrates that it is a viable and superior alternative to traditional organic solvents like acetic acid or chlorinated hydrocarbons. researchgate.net

Another advanced green approach is the development of solvent-free reactions. ijisrt.com These reactions are carried out using only the reactants, sometimes with a solid catalyst, often accelerated by methods like grinding or sonication. ijisrt.com While a specific solvent-free method for this compound is not widely documented, it represents a future frontier for research. Such a process would offer further benefits by maximizing reactor space, simplifying product isolation, and completely eliminating solvent waste. ijisrt.com

Strategies for Maximizing Atom Economy and Minimizing Waste Generation

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. sustainability-directory.comrsc.org It provides a clear metric for how well a chemical process avoids generating waste. sustainability-directory.com

The primary synthesis of this compound is an electrophilic aromatic substitution reaction:

C₁₁H₁₄O₄ (3,4-diethoxybenzoic acid) + Br₂ → C₁₁H₁₃BrO₄ (this compound) + HBr

To calculate the theoretical percent atom economy:

Molecular Weight of C₁₁H₁₃BrO₄ = 289.12 g/mol

Molecular Weight of C₁₁H₁₄O₄ = 210.22 g/mol

Molecular Weight of Br₂ = 159.81 g/mol

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

% Atom Economy = (289.12 / (210.22 + 159.81)) x 100 = (289.12 / 370.03) x 100 ≈ 78.1%

While not 100%, an atom economy of 78.1% is relatively high for a substitution reaction. The only waste product at the atomic level is hydrogen bromide (HBr). In a well-designed industrial process, this HBr can be captured and used elsewhere, further improving the sustainability of the process.

Minimizing waste is directly linked to maximizing reaction yield. A high yield, such as the 91.5% achieved in the aqueous synthesis, ensures that the raw materials are efficiently converted into the desired product, minimizing the amount of unreacted starting materials and by-products that require disposal. This leads to a lower E-Factor (Environmental Factor), which is a metric that quantifies the mass of waste generated per mass of product. nih.gov High-yield, high-atom-economy reactions are fundamental to creating sustainable and economically viable chemical manufacturing processes. sustainability-directory.com

Mechanistic Investigations into the Formation and Transformations of 2 Bromo 4,5 Diethoxybenzoic Acid

Elucidation of Bromination Reaction Mechanisms on the Benzoic Acid Scaffold

The formation of 2-bromo-4,5-diethoxybenzoic acid involves the electrophilic aromatic substitution of a bromine atom onto the benzoic acid scaffold. The reaction mechanism is significantly influenced by the directing effects of the substituents already present on the benzene (B151609) ring. In the case of a 3,4-diethoxybenzoic acid precursor, the two ethoxy groups and the carboxylic acid group dictate the position of bromination.

The mechanism for the bromination of 3,4-diethoxybenzoic acid to yield this compound proceeds via an arenium ion intermediate. gla.ac.uk The ethoxy groups at positions 3 and 4 are activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. Conversely, the carboxylic acid group is a deactivating, meta-directing group. socratic.org The potent activating and directing influence of the ethoxy groups, particularly the one at the 4-position, steers the incoming electrophile (bromine) to the ortho position (C2). socratic.orgmsu.edulibretexts.org This regioselectivity is a result of the stabilization of the arenium ion intermediate through resonance, where the positive charge can be delocalized onto the oxygen atom of the ethoxy group.

A method for preparing 2-bromo-4,5-dialkoxybenzoic acids involves reacting a 3,4-dialkoxybenzoic acid with bromine in concentrated hydrochloric acid, which has been shown to result in highly selective bromination at the 6-position (equivalent to the 2-position in this compound). google.com This process is reported to produce a high-purity product in high yield. google.com Another approach involves the bromination of 3,4-dimethoxybenzaldehyde (B141060) in methanol (B129727), which yields the corresponding 2-bromo-4,5-dimethoxybenzaldehyde (B182550) in high yield. mdma.ch This suggests that the reaction conditions, including the solvent, can play a crucial role in the outcome of the bromination.

An alternative in situ generation of bromine from potassium bromate (B103136) (KBrO₃) in acidic conditions has also been utilized for the bromination of veratraldehyde (3,4-dimethoxybenzaldehyde), resulting in 2-bromo-4,5-dimethoxybenzaldehyde. sunankalijaga.org This method avoids the direct handling of toxic and reactive molecular bromine. sunankalijaga.org

Kinetic Profiling of Key Synthetic Steps and Intermediates

Electron-donating groups, such as the ethoxy groups, increase the rate of electrophilic substitution by activating the ring. libretexts.orguomustansiriyah.edu.iq Conversely, electron-withdrawing groups, like the carboxylic acid, decrease the reaction rate by deactivating the ring. libretexts.orguomustansiriyah.edu.iq In the case of 3,4-diethoxybenzoic acid, the activating effect of the two ethoxy groups outweighs the deactivating effect of the carboxylic acid, leading to a relatively facile bromination.

The reaction conditions also significantly impact the kinetics. For instance, the use of a Lewis acid catalyst like iron(III) bromide (FeBr₃) can increase the rate of bromination by polarizing the bromine molecule, making it a more potent electrophile. Temperature is another critical factor; for example, in the synthesis of a related compound, 3-bromo-4-(2-(dimethylamino)ethoxy)benzoic acid, the reaction is carried out at 45–60°C for 10–20 hours. Similarly, the preparation of 2-bromo-4,5-dimethoxy toluene (B28343), a precursor to the corresponding benzoic acid, is conducted at 30-60°C. google.com

Detailed Mechanistic Insights into Functional Group Transformations and Rearrangements

The synthesis of this compound can involve several functional group transformations. A common synthetic route starts from 3,5-dihydroxybenzoic acid.

The initial step is a diethoxylation, a nucleophilic substitution reaction where the hydroxyl groups are converted to ethoxy groups using an ethylating agent like ethyl bromide (EtBr) in the presence of a base such as potassium carbonate (K₂CO₃). This is followed by esterification of the carboxylic acid and subsequent electrophilic bromination.

Another pathway involves starting with 3,4-diethoxybenzoic acid. osti.gov In this case, the primary transformation is the direct bromination of the aromatic ring.

Further transformations of this compound can occur. For instance, the bromine atom can be replaced through nucleophilic aromatic substitution reactions. Additionally, the carboxylic acid group can undergo typical reactions such as esterification.

A patent describes the hydrolysis of 2-bromo-4,5-dialkoxybenzoic acids in the presence of a copper compound and an amine compound to produce a 4,5-dialkoxy-2-hydroxybenzoic acid. google.com This represents a nucleophilic aromatic substitution where the bromine is replaced by a hydroxyl group.

Influence of Electronic and Steric Effects of Ethoxy Groups on Reaction Pathways and Regioselectivity

The electronic and steric effects of the ethoxy groups play a crucial role in determining the reaction pathways and regioselectivity during the synthesis of this compound.

Electronic Effects: The ethoxy groups are strong activating groups due to the +R (resonance) effect of the lone pairs on the oxygen atoms, which donate electron density to the benzene ring. dalalinstitute.com This increased electron density makes the ring more susceptible to electrophilic attack. The ethoxy groups are also ortho-, para-directing. socratic.orgmsu.edu In 3,4-diethoxybenzoic acid, the 4-ethoxy group strongly directs the incoming electrophile to the 2- and 5-positions. The 3-ethoxy group directs to the 2- and 6-positions. The directing effects of both ethoxy groups reinforce substitution at the 2-position. libretexts.org The carboxylic acid group is a deactivating, meta-directing group, which would direct the incoming bromine to the 5-position. However, the activating and directing power of the two ethoxy groups overrides the effect of the deactivating carboxylic acid group, leading to preferential bromination at the 2-position. socratic.org

Steric Effects: Steric hindrance can also influence the regioselectivity. The "ortho effect" describes how a substituent at the ortho position to a carboxylic acid group can force the carboxyl group to twist out of the plane of the benzene ring, which can affect its electronic properties. wikipedia.org While the ethoxy groups are somewhat bulky, the position ortho to the 4-ethoxy group (C-5) is sterically more hindered than the position ortho to the 3-ethoxy group (C-2) and para to the 4-ethoxy group. However, the combined electronic directing effects of the two ethoxy groups strongly favor substitution at the 2-position. In the bromination of 3,4-dimethoxybenzaldehyde, attack at the C-6 position (equivalent to the 2-position in the benzoic acid) is favored to minimize steric hindrance from adjacent bulky groups. socratic.org

Advanced Spectroscopic Characterization of 2 Bromo 4,5 Diethoxybenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationdocbrown.infovihitadrugs.com

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) for Connectivity and Hybridization Analysis

One-dimensional NMR experiments, such as ¹H and ¹³C NMR, are fundamental for establishing the basic carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 2-Bromo-4,5-diethoxybenzoic acid, distinct signals corresponding to each unique proton environment are expected. The carboxylic acid proton (-COOH) typically appears as a broad singlet far downfield, often above 10 ppm, due to its acidic nature and hydrogen bonding. The aromatic region would feature two singlets, as the protons on the benzene (B151609) ring are in different environments and are not adjacent to each other. Protons on carbons directly bonded to an aromatic ring, known as benzylic protons, typically appear in the 2.0-3.0 ppm range. libretexts.org The two ethoxy groups give rise to two sets of signals: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), with their coupling patterns dictated by the adjacent methyl and methylene groups, respectively.

The ¹³C NMR spectrum provides information on the carbon skeleton. Aromatic carbons typically resonate in the 110-150 ppm range. libretexts.org The carbon atom attached to the bromine (C-Br) would be shifted, as would the carbons bonded to the oxygen of the ethoxy groups (C-O). The carbonyl carbon (-COOH) of the carboxylic acid is highly deshielded and appears significantly downfield, usually in the range of 165-185 ppm. The carbons of the two ethoxy groups will appear in the upfield region of the spectrum.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (ppm)Multiplicity
Carboxylic Acid (-COOH)> 10.0Broad Singlet
Aromatic H (C-3)~6.9 - 7.2Singlet
Aromatic H (C-6)~7.5 - 7.8Singlet
Methylene (-OCH₂)~4.1 - 4.3Quartet
Methyl (-CH₃)~1.3 - 1.5Triplet

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (ppm)
Carbonyl (-COOH)165 - 175
Aromatic C-O145 - 155
Aromatic C-H110 - 130
Aromatic C-Br110 - 120
Aromatic C-COOH125 - 135
Methylene (-OCH₂)60 - 70
Methyl (-CH₃)14 - 16

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment

For more complex molecules, 2D NMR techniques are employed to resolve overlapping signals and establish definitive structural assignments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show a clear correlation between the methylene quartet and the methyl triplet of each ethoxy group, confirming their connectivity. It would not show cross-peaks between the two aromatic protons as they are not adjacent. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to the carbons they are attached to, providing one-bond ¹H-¹³C correlations. sdsu.edu This technique is invaluable for assigning the signals in the ¹³C spectrum. For instance, it would link the aromatic proton signals to their corresponding aromatic carbon signals and the ethoxy proton signals to their respective methylene and methyl carbons. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows correlations between protons and carbons over two or three bonds. sdsu.edu This is crucial for piecing together the entire molecular structure. Key HMBC correlations for this molecule would include:

Correlations from the aromatic protons to the carbons of the ethoxy groups and the carboxylic acid carbon, confirming the substitution pattern on the ring.

Correlations from the methylene protons of the ethoxy groups to the aromatic carbons they are attached to via the ether linkage. This definitively places the ethoxy groups on the benzene ring. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY can be used to confirm the relative positions of the substituents on the aromatic ring. For example, a NOESY correlation between a proton of an ethoxy group and a nearby aromatic proton would provide strong evidence for their spatial proximity.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopyvihitadrugs.comyoutube.com

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a "fingerprint" based on its functional groups.

Identification of Characteristic Functional Group Vibrations (e.g., C-Br, C=O, C-O ether, C=C aromatic)youtube.com

The FT-IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its various functional groups.

C-Br Stretch: The carbon-bromine stretching vibration is typically found in the fingerprint region of the IR spectrum, at low wavenumbers, generally between 515 and 690 cm⁻¹. orgchemboulder.com

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band corresponding to the carbonyl stretch is expected around 1680-1710 cm⁻¹. The exact position is sensitive to hydrogen bonding.

O-H Stretch (Carboxylic Acid): This appears as a very broad and strong band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

C-O Ether Stretch: Aryl-alkyl ethers, like the diethoxy groups in this molecule, typically show two distinct C-O stretching bands. An asymmetric stretch appears around 1230-1270 cm⁻¹ and a symmetric stretch around 1020-1075 cm⁻¹.

C=C Aromatic Stretch: The stretching vibrations of the aromatic ring itself give rise to a series of bands, often of variable intensity, in the 1450-1600 cm⁻¹ region. libretexts.orgpressbooks.pub

Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. libretexts.org

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500-3300Strong, Broad
Carboxylic AcidC=O stretch1680-1710Strong, Sharp
Aromatic RingC=C stretch1450-1600Medium to Weak
Aromatic EtherC-O stretch (asym)1230-1270Strong
Aromatic EtherC-O stretch (sym)1020-1075Medium
Alkyl HalideC-Br stretch515-690Medium to Strong

Analysis of Molecular Conformation and Intermolecular Hydrogen Bonding

FT-IR spectroscopy is particularly sensitive to hydrogen bonding. In the solid state or in concentrated nonpolar solutions, carboxylic acids like this compound typically exist as hydrogen-bonded dimers. acs.org This dimerization significantly affects the vibrational frequencies of the O-H and C=O groups. The O-H stretching band becomes extremely broad and shifts to a lower frequency, while the C=O stretching frequency also shifts to a lower wavenumber compared to a non-hydrogen-bonded (monomeric) state. Studying these shifts can provide insight into the strength and nature of the intermolecular hydrogen bonds. nih.gov Raman spectroscopy, which is less sensitive to polar functional groups like O-H but excellent for non-polar bonds, provides complementary data, particularly for the C=C and C-Br vibrations. indexcopernicus.comnih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysisdocbrown.infovihitadrugs.comyoutube.comrsc.org

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₁₁H₁₃BrO₄, giving it a molecular weight of approximately 289.12 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks (M⁺ and M+2) of nearly equal intensity. miamioh.edu This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio.

Upon ionization, the molecular ion can undergo fragmentation. For this compound, several characteristic fragmentation pathways are expected:

Loss of a hydroxyl radical (-OH): This would result in a fragment ion at m/z [M-17]⁺. docbrown.info

Loss of a carboxyl group (-COOH): This would lead to a fragment at m/z [M-45]⁺. libretexts.org

Loss of an ethyl group (-CH₂CH₃): Cleavage of an ethoxy group could lead to the loss of an ethyl radical, giving a fragment at m/z [M-29]⁺.

Loss of an ethoxy group (-OCH₂CH₃): This would result in a fragment at m/z [M-45]⁺.

Formation of the benzoyl cation: A very common fragmentation for benzoic acids is the formation of the [C₆H₅C=O]⁺ type ion, which would then undergo further fragmentation. docbrown.info

Interactive Table 4: Predicted Major Mass Spectrometry Fragments for this compound

m/z Value (for ⁷⁹Br)Proposed Fragment IonLoss From Molecular Ion
288/290[C₁₁H₁₃BrO₄]⁺Molecular Ion (M⁺)
271/273[C₁₁H₁₂BrO₃]⁺-OH (M-17)
260/262[C₉H₈BrO₄]⁺-C₂H₅ (M-29)
243/245[C₁₀H₈BrO₃]⁺-COOH (M-45)
243/245[C₉H₈BrO₃]⁺-OC₂H₅ (M-45)

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. For aromatic carboxylic acids like this compound, the molecular ion peak (M⁺˙) is typically observed, though its intensity can vary. libretexts.org The stable aromatic ring helps to stabilize the molecular ion compared to aliphatic counterparts. miamioh.edu

The fragmentation of this compound is governed by its functional groups: the carboxylic acid, the ethoxy groups, and the bromine atom. The presence of bromine is readily identified by a characteristic isotopic peak at M+2, with an intensity almost equal to the M⁺˙ peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.eduscribd.com

Key fragmentation pathways for aromatic carboxylic acids include:

Loss of a hydroxyl radical (•OH): This results in the formation of a stable acylium ion [M-17]⁺. libretexts.orgscribd.com

Loss of the carboxyl group (•COOH): This leads to a fragment ion at [M-45]⁺. libretexts.org

Loss of an ethoxy group: Cleavage of the ether bond can lead to the loss of an ethyl radical (•CH₂CH₃) or an ethoxy radical (•OCH₂CH₃).

Loss of bromine: Cleavage of the C-Br bond results in a fragment at [M-Br]⁺. miamioh.edu

A proposed EI-MS fragmentation pattern for this compound is detailed in the table below.

Fragment Ion (m/z) Proposed Structure/Loss Significance
289/291[M-H₂O]⁺˙Loss of water from the carboxylic acid group (ortho effect).
273/275[M-OH]⁺Loss of hydroxyl radical from the carboxylic acid group.
261/263[M-C₂H₄]⁺˙Loss of ethene via McLafferty-type rearrangement from an ethoxy group.
245/247[M-COOH]⁺Loss of the carboxylic acid group.
209[M-Br]⁺Loss of the bromine atom.

This table presents predicted data based on established fragmentation principles.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Accurate Mass Measurement (HRMS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like carboxylic acids, typically leaving the molecular ion intact. In ESI-MS, this compound primarily forms a deprotonated molecule [M-H]⁻ in negative ion mode, which is often the most abundant ion due to the acidic nature of the carboxyl group. researchgate.netresearchgate.net In positive ion mode, it can form a protonated molecule [M+H]⁺ and adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. rptu.de

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the ions, allowing for the determination of the elemental composition and unambiguous confirmation of the chemical formula. This is a critical step in the identification of the compound and its derivatives. rptu.dersc.org For instance, the exact mass of the [M-H]⁻ ion of this compound (C₁₁H₁₃BrO₄) can be calculated and compared with the experimentally measured value to within a few parts per million (ppm), confirming its identity.

Ion Type Mode Calculated Exact Mass Significance
[M-H]⁻Negative287.9928Confirms molecular weight and formula.
[M+H]⁺Positive289.9928Confirms molecular weight and formula.
[M+Na]⁺Positive311.9922Confirms molecular weight and identifies sodium adduct.

This table contains calculated exact masses for the specified ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation. Benzoic acid and its derivatives typically exhibit two main absorption bands in the UV region, often referred to as the B-band (or E2-band) and the C-band (or B-band). researchgate.netrsc.org The B-band, appearing around 230 nm, is an intense absorption related to the π → π* transition of the entire conjugated system (benzene ring and carbonyl group). cdnsciencepub.com The C-band, which is weaker and appears at longer wavelengths (around 270-280 nm), is attributed to a π → π* transition that is more localized to the benzene ring. rsc.orgresearchgate.net

The substituents on the benzene ring—a bromine atom and two ethoxy groups—have a significant influence on the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

Ethoxy Groups (-OEt): As electron-donating groups (auxochromes), they tend to cause a bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increase in intensity) of the absorption bands.

Bromo Group (-Br): The bromine atom also acts as an auxochrome, contributing to a bathochromic shift. cdnsciencepub.com

Solvent and pH: The absorption spectrum is also sensitive to the solvent polarity and the pH of the solution. At acidic pH, the molecule exists in its protonated form, while at basic pH, it exists as the deprotonated carboxylate anion, which can alter the absorption profile. rsc.org The neutral form of benzoic acid generally shows a red shift compared to the anionic form. rsc.org

Absorption Band Approximate λmax (nm) Electronic Transition Effect of Substituents
B-band~230-250π → π* (Benzene + Carbonyl)Bathochromic shift and hyperchromic effect due to -Br and -OEt groups.
C-band~280-300π → π* (Benzene ring)Bathochromic shift due to -Br and -OEt groups.

This table presents expected spectral characteristics based on established principles of UV-Vis spectroscopy.

Chromatographic Techniques Coupled with Spectrometry (e.g., GC-MS, LC-MS, HPLC, UPLC) for Purity Assessment and Identity Confirmation

Chromatographic techniques are indispensable for separating this compound from starting materials, by-products, and other impurities, thereby allowing for accurate purity assessment and identity confirmation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC is the most common technique for analyzing the purity of benzoic acid derivatives. ekb.egresearchgate.net Reversed-phase columns, such as C18 or biphenyl, are typically used. vu.edu.au The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, frequently with an acid modifier (like formic or acetic acid) to ensure the carboxylic acid is in its protonated form for better retention and peak shape. vu.edu.auasianpubs.org Detection is commonly performed with a Diode Array Detector (DAD) or UV detector, which allows for quantification and preliminary identification based on the UV spectrum. researchgate.netasianpubs.org UPLC, which uses smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. asianpubs.orglcms.cz Purity levels for synthesized 2-bromo-4,5-dialkoxybenzoic acids are often reported using HPLC. tcichemicals.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UPLC with a mass spectrometer provides a powerful tool for analysis. LC-MS combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. researchgate.net This technique is invaluable for confirming the identity of the main peak as this compound by its mass-to-charge ratio and for identifying unknown impurities by their mass and fragmentation patterns. google.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, volatile derivatives of carboxylic acids are often required. Derivatization, for example, by esterification to form the methyl or ethyl ester, is typically performed to increase the volatility and thermal stability of the analyte. The resulting ester can then be analyzed by GC-MS, providing separation based on boiling point and a fragmentation pattern for identification. This technique has been used for the characterization of related brominated compounds. sunankalijaga.org

Technique Stationary Phase (Typical) Mobile Phase/Carrier Gas (Typical) Detector Application
HPLC/UPLC C18, BiphenylAcetonitrile/Methanol (B129727) and acidified waterDAD, UVPurity assessment, Quantification
LC-MS C18, C8Acetonitrile/Methanol and acidified waterMS, MS/MSIdentity confirmation, Impurity profiling
GC-MS Polysiloxane-basedHeliumMSAnalysis of volatile derivatives, Structural elucidation

Crystallographic Investigations and Solid State Chemistry of 2 Bromo 4,5 Diethoxybenzoic Acid

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Structure Determination

A single-crystal X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the solid-state structure of 2-Bromo-4,5-diethoxybenzoic acid.

Accurate Determination of Bond Lengths, Bond Angles, and Torsion Angles

The precise measurement of bond lengths, bond angles, and torsion angles is a primary output of a SC-XRD study. This data would allow for a detailed comparison with theoretical models and with the structures of related compounds. A data table for these parameters for this compound cannot be generated at this time due to the absence of published crystallographic data.

Analysis of Crystal Packing and Supramolecular Self-Assembly

The way in which individual molecules of this compound pack together in the solid state is governed by a variety of non-covalent interactions. A full analysis of these interactions is contingent on the availability of its crystal structure.

Intermolecular Hydrogen Bonding Networks (e.g., O-H...O, C-H...O)

Carboxylic acids are well-known to form strong intermolecular hydrogen bonds, typically leading to the formation of centrosymmetric dimers through O-H...O interactions between the carboxyl groups. Weaker C-H...O hydrogen bonds involving the ethoxy groups or the aromatic ring may also play a role in stabilizing the crystal lattice. However, the specific hydrogen bonding network in this compound remains uncharacterized.

Halogen Bonding Interactions (e.g., Br...Br, Br...π) and Their Directionality

The presence of a bromine atom suggests the possibility of halogen bonding, a directional non-covalent interaction that can significantly influence crystal packing. Potential halogen bonding motifs could include Br...Br interactions or Br...π interactions with the aromatic ring of a neighboring molecule. The nature and directionality of any such interactions in the crystal structure of this compound are currently unknown.

Polymorphism and Co-crystallization Studies: Impact on Solid-State Properties

The phenomenon of polymorphism, where a compound exists in multiple crystalline forms, and the strategy of co-crystallization, the formation of a crystalline structure containing two or more neutral molecules, are critical in the field of crystal engineering. These aspects significantly influence the physicochemical properties of a material, including its solubility, melting point, and stability.

While dedicated studies on the polymorphism of this compound are not documented in the current body of scientific literature, investigations into analogous substituted benzoic acids suggest a propensity for forming different packing arrangements. The interplay of hydrogen bonding from the carboxylic acid group and halogen bonding from the bromine atom creates a landscape where multiple, energetically similar crystal packings are possible.

Co-crystallization presents a viable strategy to modulate the solid-state properties of this compound. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, making it an ideal functional group for forming co-crystals with a variety of co-formers, such as pyridines, amides, and other carboxylic acids. These co-crystals can exhibit altered physical properties compared to the pure acid.

Table 1: Potential Co-formers for this compound and Their Expected Intermolecular Interactions

Co-former TypeExample Co-formerPrimary Intermolecular Interaction
PyridinesIsonicotinamideO-H···N (acid-pyridine) hydrogen bond
AmidesBenzamideO-H···O=C (acid-amide) hydrogen bond
Carboxylic AcidsAdipic acidO-H···O=C (acid-acid) hydrogen bond

The formation of these supramolecular synthons can lead to new crystalline materials with tailored properties. For instance, co-crystallization with a more soluble co-former could enhance the dissolution rate of the benzoic acid derivative.

Influence of the Ethoxy Substituents on Crystallization Behavior and Intermolecular Interactions

The ethoxy groups at the 4- and 5-positions of the benzene (B151609) ring play a crucial role in directing the crystallization process and establishing a network of intermolecular interactions. The conformational flexibility of the ethyl chains, combined with the potential for weak C-H···O hydrogen bonds, adds complexity and versatility to the crystal packing.

The crystal packing of benzoic acids is often dominated by the formation of centrosymmetric carboxylic acid dimers via strong O-H···O hydrogen bonds. In addition to this primary interaction, the bromine atom introduces the possibility of halogen bonding (C-Br···O or C-Br···Br), which can act as a secondary structure-directing interaction. The electron-donating nature of the ethoxy groups can enhance the electronegativity of the oxygen atoms, making them better halogen bond acceptors.

A comparative analysis with the dimethoxy analogue, 2-Bromo-4,5-dimethoxybenzoic acid, suggests that the bulkier ethoxy groups in this compound could lead to different packing motifs. The increased steric demand of the ethyl groups might frustrate certain close-packing arrangements observed in the dimethoxy compound, potentially leading to the formation of less dense polymorphs or solvates.

Table 2: Comparison of Expected Intermolecular Interactions in this compound and its Dimethoxy Analogue

Interaction Type2-Bromo-4,5-dimethoxybenzoic acidThis compound (Expected)
Primary Hydrogen Bond Carboxylic acid dimer (O-H···O)Carboxylic acid dimer (O-H···O)
Halogen Bond C-Br···O or C-Br···BrC-Br···O or C-Br···Br
Weak Hydrogen Bond C-H···O (methoxy)C-H···O (ethoxy)
Steric Influence ModerateSignificant

The interplay of these interactions dictates the final crystal structure. The flexibility of the ethoxy chains allows for various conformations, which can be adopted to optimize the packing efficiency and satisfy the directional preferences of the intermolecular interactions. This conformational flexibility can also be a contributing factor to the potential for polymorphism in this compound.

Computational Chemistry and Theoretical Modeling of 2 Bromo 4,5 Diethoxybenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict the molecular properties of compounds like 2-Bromo-4,5-diethoxybenzoic acid.

Geometry Optimization and Vibrational Frequency Analysis for Spectroscopic Assignment.

A standard approach in computational chemistry begins with geometry optimization, where the molecule's most stable three-dimensional structure (the lowest energy conformation) is calculated. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the benzoic acid core, the bromo-substituent, and the two ethoxy groups.

Following optimization, vibrational frequency analysis is performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies are instrumental in interpreting and assigning the peaks observed in experimental infrared (IR) and Raman spectra. For instance, characteristic vibrational modes for the carboxylic acid's O-H and C=O stretching, the aromatic C-C bonds, C-H bonds, C-O ether linkages, and the C-Br bond would be calculated and correlated with experimental spectroscopic data.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. A small energy gap suggests high chemical reactivity, whereas a large gap implies high stability. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack on the this compound molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior.

MD simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound would model its dynamic behavior over time. This is particularly useful for conformational analysis, especially concerning the rotation of the flexible ethoxy groups and the carboxylic acid group.

Furthermore, by including solvent molecules (such as water) in the simulation box, the behavior of the compound in solution can be investigated. These simulations can provide insights into how the molecule interacts with the solvent, its solvation shell structure, and its potential to form intermolecular interactions like hydrogen bonds with solvent molecules.

Quantum Mechanical (QM) Studies of Reaction Mechanisms and Energetics.

QM studies are employed to provide a detailed understanding of chemical reaction mechanisms at the atomic level. These calculations can map out the energy landscape of a potential reaction involving this compound.

Transition State Analysis for Reaction Pathways and Selectivity.

When studying a chemical reaction, QM methods can identify the structure and energy of the transition state—the highest energy point along the reaction coordinate. By calculating the energy barrier (activation energy) from the reactant to the transition state, the reaction rate can be estimated. For reactions with multiple possible products, comparing the activation energies for different pathways allows for the prediction of reaction selectivity.

Decomposition Analysis of Intermolecular Interaction Energies (e.g., Hydrogen Bonding, Halogen Bonding).

Energy decomposition analysis is a method used to break down the total interaction energy between two or more molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. For a dimer of this compound, this analysis could quantify the strength of the hydrogen bonds forming between the carboxylic acid groups. It could also be used to investigate the potential for halogen bonding, where the bromine atom acts as an electrophilic region and interacts with a nucleophile. This provides a deeper understanding of the non-covalent forces that govern the molecule's self-assembly and crystal packing.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Theoretical calculations, primarily employing Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules. ijtsrd.com By calculating the optimized molecular geometry and the electronic distribution, it is possible to simulate spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies with a high degree of accuracy. researchgate.net

For this compound, DFT calculations can be performed to predict its ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding tensors of the nuclei in the optimized structure of the molecule. While experimental data provides the actual chemical shifts, theoretical predictions are invaluable for assigning signals, especially in complex molecules, and for understanding how the electronic environment of each nucleus influences its resonance frequency. nih.gov Anomalies in predicted versus experimental shifts can also point to interesting electronic or conformational effects within the molecule. nih.gov

Similarly, the vibrational frequencies in the IR spectrum of this compound can be computationally predicted. nih.gov These calculations identify the fundamental vibrational modes of the molecule, which correspond to the absorption bands observed in an experimental IR spectrum. Each calculated frequency can be animated to visualize the specific atomic motions, such as stretching, bending, and torsional vibrations, which aids in the definitive assignment of the experimental spectrum. ijtsrd.com The predicted IR spectrum can also be used to study the effects of substituent changes on the vibrational modes.

Below are tables of predicted spectroscopic parameters for this compound, based on computational studies of analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 - ~128.0
C2 - ~115.0
C3 ~7.3 ~114.0
C4 - ~150.0
C5 - ~148.0
C6 ~7.5 ~117.0
C=O - ~170.0
O-H ~12.0 -
O-CH₂ ~4.1 ~65.0
CH₃ ~1.4 ~15.0

Table 2: Predicted IR Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Functional Group
O-H stretch ~3000-3300 Carboxylic Acid
C-H stretch (aromatic) ~3050-3150 Aromatic Ring
C-H stretch (aliphatic) ~2850-2980 Ethoxy Groups
C=O stretch ~1700-1725 Carboxylic Acid
C=C stretch ~1580-1610 Aromatic Ring
C-O stretch ~1250-1300 Ether and Carboxylic Acid
C-Br stretch ~550-650 Bromo Group

Computational Design of Novel Derivatives with Tailored Reactivity or Assembly Properties

Computational modeling is a cornerstone of modern rational drug design and materials science, enabling the in silico design of novel molecular derivatives with desired properties. nih.gov By systematically modifying the structure of a parent molecule like this compound, chemists can explore a vast chemical space to identify candidates with enhanced reactivity, specific biological activity, or unique self-assembly characteristics.

The reactivity of this compound can be understood and predicted through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net By introducing different functional groups at various positions on the aromatic ring, it is possible to modulate the HOMO and LUMO energy levels and thus fine-tune the molecule's reactivity. For instance, adding electron-withdrawing groups would likely lower the HOMO and LUMO energies, making the molecule more electrophilic. Conversely, electron-donating groups would raise the FMO energies, enhancing its nucleophilic character.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov For this compound, the MEP would likely show negative potential around the carboxylic acid and ethoxy oxygen atoms, and positive potential near the acidic proton and the regions ortho and para to the electron-donating ethoxy groups. This information can guide the design of derivatives that can engage in specific intermolecular interactions, such as hydrogen bonding or halogen bonding, which are critical for crystal engineering and the formation of self-assembled supramolecular structures.

For example, to design a derivative with enhanced self-assembly properties, one might computationally explore modifications that introduce additional hydrogen bond donors or acceptors. The potential for these new derivatives to form stable dimers or extended networks could then be evaluated by calculating the interaction energies and geometries of the resulting supramolecular assemblies. researchgate.net

Table 3: Hypothetical Derivatives of this compound and their Predicted Properties

Derivative Modification Predicted Change in Reactivity Predicted Assembly Property
2-Amino-4,5-diethoxybenzoic acid Replacement of Bromo with Amino group Increased nucleophilicity Enhanced hydrogen bonding potential
2-Bromo-4,5-diethoxy-3-nitrobenzoic acid Addition of a Nitro group Increased electrophilicity Potential for charge-transfer interactions
2-Bromo-4,5-diethoxybenzoyl chloride Conversion of Carboxylic acid to Acyl chloride Greatly increased reactivity towards nucleophiles Less prone to hydrogen-bonded self-assembly

Future Research Directions and Emerging Avenues for 2 Bromo 4,5 Diethoxybenzoic Acid

Exploration of Advanced and Non-Conventional Synthetic Methodologies

Traditional batch synthesis methods, while effective, often present challenges related to safety, scalability, and efficiency. The exploration of modern synthetic technologies promises to overcome these limitations, offering greener and more controlled routes to 2-Bromo-4,5-diethoxybenzoic acid and its derivatives.

Flow Chemistry: Continuous flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions like bromination. nih.gov The synthesis of substituted benzoic acids has been shown to benefit from continuous flow processes, which can mitigate the hazards associated with batch reactors and improve process controls. google.com Future research could focus on developing a telescoped flow synthesis for this compound, potentially starting from 3,4-diethoxytoluene (B1607246), integrating the bromination and subsequent oxidation steps into a single, uninterrupted process. This would minimize manual handling of intermediates and reduce waste.

Electrochemistry: Electrosynthesis represents a powerful, reagent-free activation strategy. By using electricity to drive chemical reactions, it can reduce reliance on hazardous oxidizing or reducing agents. Electrochemical methods have been successfully applied to the synthesis of aromatic compounds, including C-H activation and functionalization. udel.edu A future avenue for this compound could involve the electrochemical bromination of 4,5-diethoxybenzoic acid. This approach could offer high regioselectivity under mild conditions, avoiding the use of bulk bromine or other harsh brominating agents.

Photochemistry: Photochemical reactions, initiated by light, provide unique pathways for bond formation that are often inaccessible through thermal methods. researchoutreach.org The bromine atom on the aromatic ring of this compound could be a handle for photochemically induced reactions. Future studies could investigate photochemical cross-coupling reactions or the generation of aryl radicals for subsequent transformations, expanding the synthetic toolbox for derivatizing this molecule under mild and highly specific conditions.

Table 1: Illustrative Comparison of Synthetic Methodologies for this compound Synthesis This table presents a hypothetical comparison based on general principles of the technologies.

Parameter Traditional Batch Flow Chemistry Electrochemistry Photochemistry
Reagent Stoichiometry Often requires excess Near-stoichiometric amounts Reagent-free (uses electrons) Photon-catalyzed
Safety Profile Moderate to high risk (exotherms) High (excellent heat transfer) High (no harsh reagents) High (mild conditions)
Scalability Difficult, non-linear Straightforward, linear Moderate Can be challenging
Control over Reaction Limited Precise High (potential control) High (spatial/temporal control)
Environmental Impact Moderate to high Low to moderate Low Low

Development of Highly Stereoselective and Enantioselective Derivatization Strategies

The introduction of chirality is fundamental to the development of new therapeutics and functional materials. While this compound is achiral, its derivatization offers numerous opportunities to create stereochemically complex and valuable molecules.

Future research should focus on developing catalytic, enantioselective methods to transform the functional groups of the molecule. For instance, asymmetric reduction of the carboxylic acid to a chiral benzyl (B1604629) alcohol could be a key transformation. Furthermore, the bromo- and ethoxy-substituents can direct further reactions on the aromatic ring. Subsequent functionalization, followed by enantioselective catalysis, could install chiral centers. Gold-catalyzed stereoselective additions of benzoic acids to alkynes have been demonstrated, suggesting that derivatives of this compound could be used in similar complex-building reactions. researchgate.net The development of such strategies would enable the synthesis of libraries of chiral compounds for screening in drug discovery and materials science.

Integration of the Compound into Novel Functional Materials

The unique substitution pattern of this compound makes it an attractive candidate for incorporation into advanced functional materials.

Porous Materials: Benzoic acid and its derivatives are widely used as organic linkers for the construction of Metal-Organic Frameworks (MOFs), a class of crystalline porous materials. brieflands.comnih.gov The carboxylic acid group can coordinate with metal ions, while the bromo- and ethoxy- groups can tune the pore environment and functionality of the resulting MOF. Future work could explore the synthesis of MOFs using this compound as a primary or secondary linker to create materials with tailored properties for gas storage, separation, or catalysis. The bromine atom, for example, could serve as a site for post-synthetic modification.

Polymers: Benzoic acid derivatives can be used as monomers, chain terminators, or additives in polymer synthesis. arpadis.comresearchgate.net this compound could be a monomer for producing novel polyesters or polyamides. The presence of the bromine atom would likely enhance the flame-retardant properties of the resulting polymer, while the diethoxy groups could improve solubility and processing characteristics.

Smart Materials: The electronic properties of the aromatic ring, modulated by the electron-withdrawing bromine atom and electron-donating ethoxy groups, could be harnessed in the design of smart materials. Derivatives of this compound could be incorporated into sensors, where binding of an analyte could perturb the electronic structure and generate a detectable signal. For instance, sensors based on terahertz metasurfaces have been developed for detecting benzoic acid. researchgate.netmdpi.com

Application of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes and molecular properties.

Predictive Synthesis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to target molecules. microsoft.comarxiv.org For a molecule like this compound and its derivatives, ML models could be trained on large reaction databases to predict the optimal conditions for its synthesis, minimizing the need for extensive empirical screening. Transfer learning techniques could allow models to make accurate predictions even for less-studied reaction types. nih.gov

Property Design: Beyond synthesis, AI can predict the physicochemical and biological properties of novel compounds. ardigen.comarxiv.orgnih.gov By creating virtual libraries of derivatives of this compound, researchers could use ML models to screen for candidates with desirable characteristics, such as high binding affinity to a biological target or specific optical properties for a material application. This in silico screening can dramatically accelerate the discovery process by prioritizing the most promising compounds for synthesis and experimental validation. mdpi.com

Table 2: Potential AI/ML Applications in Research on this compound

Application Area AI/ML Tool Potential Outcome
Synthesis Planning Retrosynthesis Algorithms Identification of novel, cost-effective synthetic routes.
Reaction Optimization Bayesian Optimization Rapid determination of optimal reaction conditions (temp., conc., catalyst).
Property Prediction Graph Neural Networks In silico screening of derivatives for drug-like properties (ADMET). arxiv.org
Material Design Generative Models Design of novel polymers or MOF linkers with targeted functionalities.
Spectral Analysis Deep Learning Models Automated interpretation of spectroscopic data for reaction monitoring.

In-depth Investigations into Complex Reaction Mechanisms and Transient Intermediates using Advanced in situ Spectroscopic Techniques

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. The formation of this compound via electrophilic aromatic substitution likely proceeds through transient intermediates, such as a sigma-complex (arenium ion). masterorganicchemistry.comlibretexts.org

The direct observation of these short-lived species is challenging but can be achieved using advanced in situ spectroscopic techniques. Future research should employ methods like in situ NMR spectroscopy to monitor the bromination reaction in real-time. acs.orgwiley.com This would provide invaluable data on reaction kinetics, identify intermediates, and elucidate the precise mechanistic pathway. Such studies could reveal subtle electronic effects of the ethoxy groups on the stability of the arenium ion and help rationalize the observed regioselectivity. Understanding these fundamentals is key to the rational design of more efficient and selective syntheses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-4,5-diethoxybenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of a diethoxybenzoic acid precursor. For example, bromination using HBr-HOAc under reflux conditions (80–100°C) can introduce bromine at the ortho position relative to the carboxylic acid group . Purification via recrystallization (e.g., ethanol/water mixtures) is critical to isolate the product. Yield optimization requires controlled stoichiometry of brominating agents (e.g., Br₂ or HBr) and monitoring reaction times to avoid over-bromination.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., bromine at C2, ethoxy groups at C4 and C5) .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions, particularly hydrogen bonding via the carboxylic acid group .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to distinguish from analogs like 2-bromo-4,5-dimethoxybenzoic acid .

Advanced Research Questions

Q. What reaction mechanisms govern the demethylation and rebromination of methoxy-substituted analogs of this compound?

  • Methodological Answer : Studies on structurally similar compounds (e.g., 6-bromo-2,3-dimethoxybenzoic acid) reveal a stepwise process:

Demethylation : Methoxy groups are cleaved using HBr-HOAc, forming phenolic intermediates.

Rebromination : Bromine is reintroduced at positions stabilized by electron-withdrawing groups (e.g., carboxylic acid). Kinetic studies suggest bromine loss and re-addition occur via electrophilic aromatic substitution, with regioselectivity influenced by steric and electronic effects .

Q. How do substituent positions (e.g., ethoxy vs. methoxy) impact the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Ethoxy groups enhance steric hindrance compared to methoxy, affecting Suzuki-Miyaura coupling efficiency. For example:

  • Steric effects : Bulky ethoxy groups at C4/C5 reduce coupling yields at C2-bromine.
  • Electronic effects : Ethoxy’s electron-donating nature deactivates the benzene ring, slowing oxidative addition in palladium-catalyzed reactions. Compare with 2-bromo-4,5-dimethoxybenzoic acid, where smaller methoxy groups improve catalyst accessibility .

Q. How should researchers address contradictions in reported reaction outcomes for brominated benzoic acid derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Reagent purity : Impure HBr (e.g., containing trace water) can alter demethylation pathways .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while nonpolar solvents (e.g., toluene) promote radical pathways.
  • Validation : Reproduce reactions under inert atmospheres (N₂/Ar) to exclude oxidative side reactions. Cross-validate data using multiple techniques (e.g., HPLC, TLC) .

Handling & Stability

Q. What are the best practices for storing this compound to prevent degradation?

  • Methodological Answer : Store at 2–8°C in amber vials under anhydrous conditions. The carboxylic acid group is prone to hygroscopic degradation, so desiccants (e.g., silica gel) are essential. For long-term storage, prepare stable derivatives (e.g., methyl esters) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.